

Application Notes and Protocols for IRDye 800CW in Neuroscience Research

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Compound of Interest

Compound Name: *Fluorescent red NIR 880*

Cat. No.: *B15553441*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IRDye 800CW, a near-infrared (NIR) fluorescent dye, in neuroscience research. While the user initially inquired about "**Fluorescent red NIR 880**," this specific nomenclature does not correspond to a commonly used dye. Therefore, we are focusing on IRDye 800CW, a well-documented and widely utilized NIR dye with an emission maximum approaching this range, making it a relevant and practical alternative for deep-tissue and in vivo neural imaging.

IRDye 800CW's spectral properties, with excitation and emission in the near-infrared window, offer significant advantages for neuroscience research, including deeper tissue penetration and a higher signal-to-noise ratio due to reduced tissue autofluorescence.^{[1][2]} This makes it an invaluable tool for applications ranging from molecular imaging to in vivo tracking of neural processes.

Quantitative Data of IRDye 800CW

The following table summarizes the key quantitative properties of IRDye 800CW, providing a quick reference for experimental planning.

Property	Value	Solvent/Condition	Reference(s)
Excitation Maximum (λ_{ex})	774 nm	PBS	[3][4]
778 nm	Methanol	[3][4]	
Emission Maximum (λ_{em})	789 nm	PBS	[3][4]
794 nm	Methanol	[3][4]	
Molar Extinction Coefficient (ϵ)	240,000 $\text{cm}^{-1}\text{M}^{-1}$	PBS	[2][3]
300,000 $\text{cm}^{-1}\text{M}^{-1}$	Methanol	[3][4]	
Quantum Yield (Φ)	~9% - 12%	In fetal bovine serum	[1]
8.0 \pm 0.2%	Tris-buffered saline	[5]	
Molecular Weight	~1166 g/mol (NHS ester)	[3]	
~1091.1 g/mol (Carboxylate)	[4]		

Key Applications and Experimental Protocols

Antibody and Peptide Conjugation for Targeted Neuronal Labeling

IRDye 800CW is commonly supplied with an N-hydroxysuccinimide (NHS) ester or maleimide functional group, enabling covalent conjugation to primary amines (e.g., on antibodies and proteins) or free thiols, respectively.[3][6] This allows for the creation of targeted probes for specific neural cell types, receptors, or other proteins of interest.

Experimental Protocol: Antibody Labeling with IRDye 800CW NHS Ester

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically.

Materials:

- IRDye 800CW NHS Ester
- IgG antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer

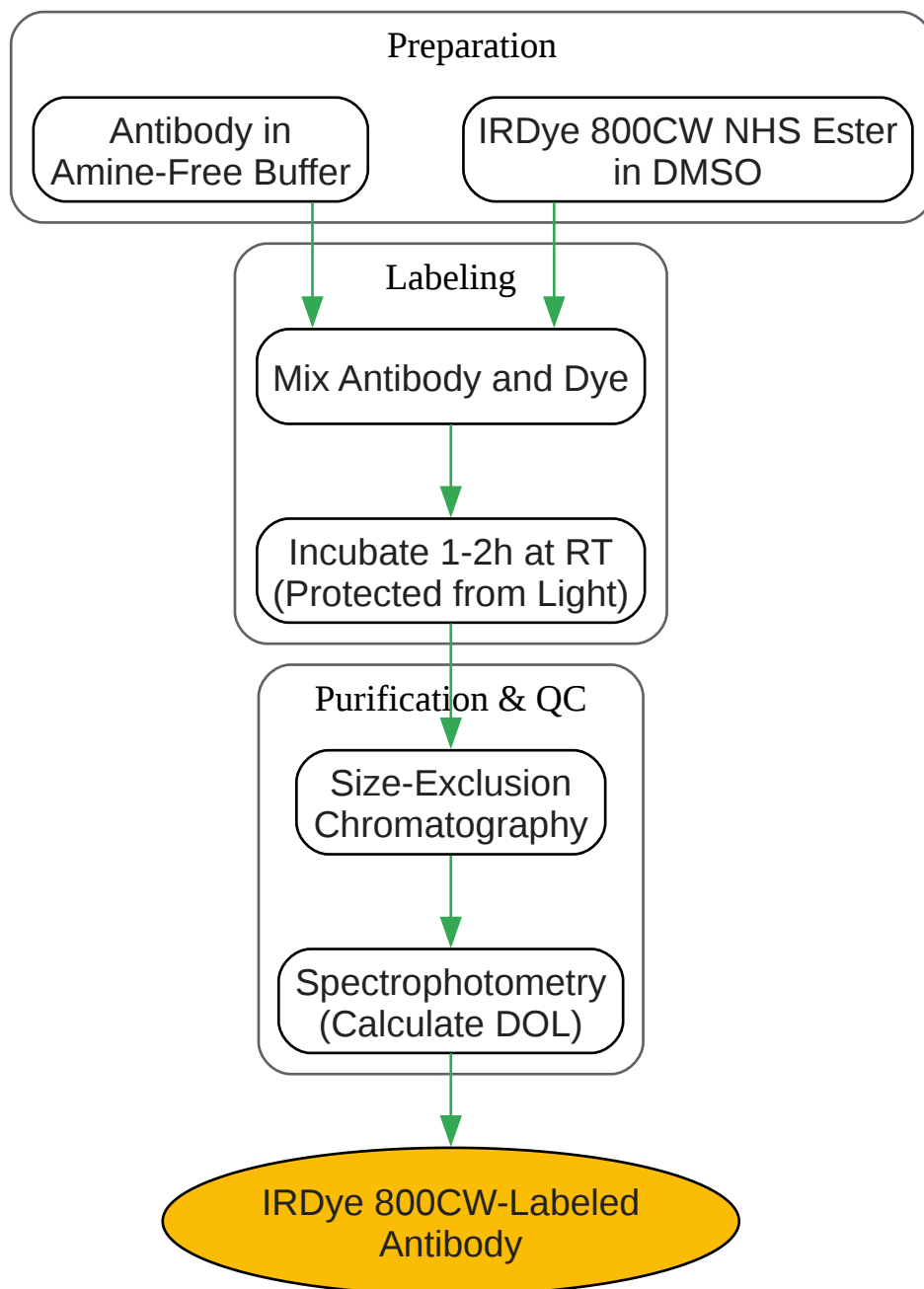
Procedure:

- Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
- Prepare the Dye: Immediately before use, dissolve the IRDye 800CW NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
- Labeling Reaction: Add the dissolved dye to the antibody solution while gently vortexing. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 (dye:antibody) is common.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 774 nm (for the dye). The DOL can be calculated using the following formula:

$$\text{DOL} = (\text{A}_{\text{max of dye}} \times \text{Molar mass of protein}) / (\epsilon_{\text{dye}} \times (\text{A}_{280} - (\text{CF} \times \text{A}_{\text{max of dye}})))$$

Where A_{max} is the absorbance at the dye's maximum absorbance, Molar mass of protein is in g/mol, ϵ_{dye} is the molar extinction coefficient of the dye, A_{280} is the absorbance at 280 nm, and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.03 for IRDye 800CW).

Workflow for Antibody Conjugation with IRDye 800CW NHS Ester



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Workflow for conjugating antibodies with IRDye 800CW NHS ester.

In Vivo Imaging of the Brain

IRDye 800CW is well-suited for in vivo imaging of the brain in animal models, enabling the visualization of tumors, vascular structures, and the distribution of labeled molecules.^{[7][8]} Its emission in the NIR-I window, with a tail extending into the NIR-II region, allows for transcranial imaging with reduced scattering.^[9]

Experimental Protocol: In Vivo Brain Imaging in a Mouse Model

This protocol provides a general framework for imaging a glioblastoma model using an IRDye 800CW-conjugated targeting peptide.

Materials:

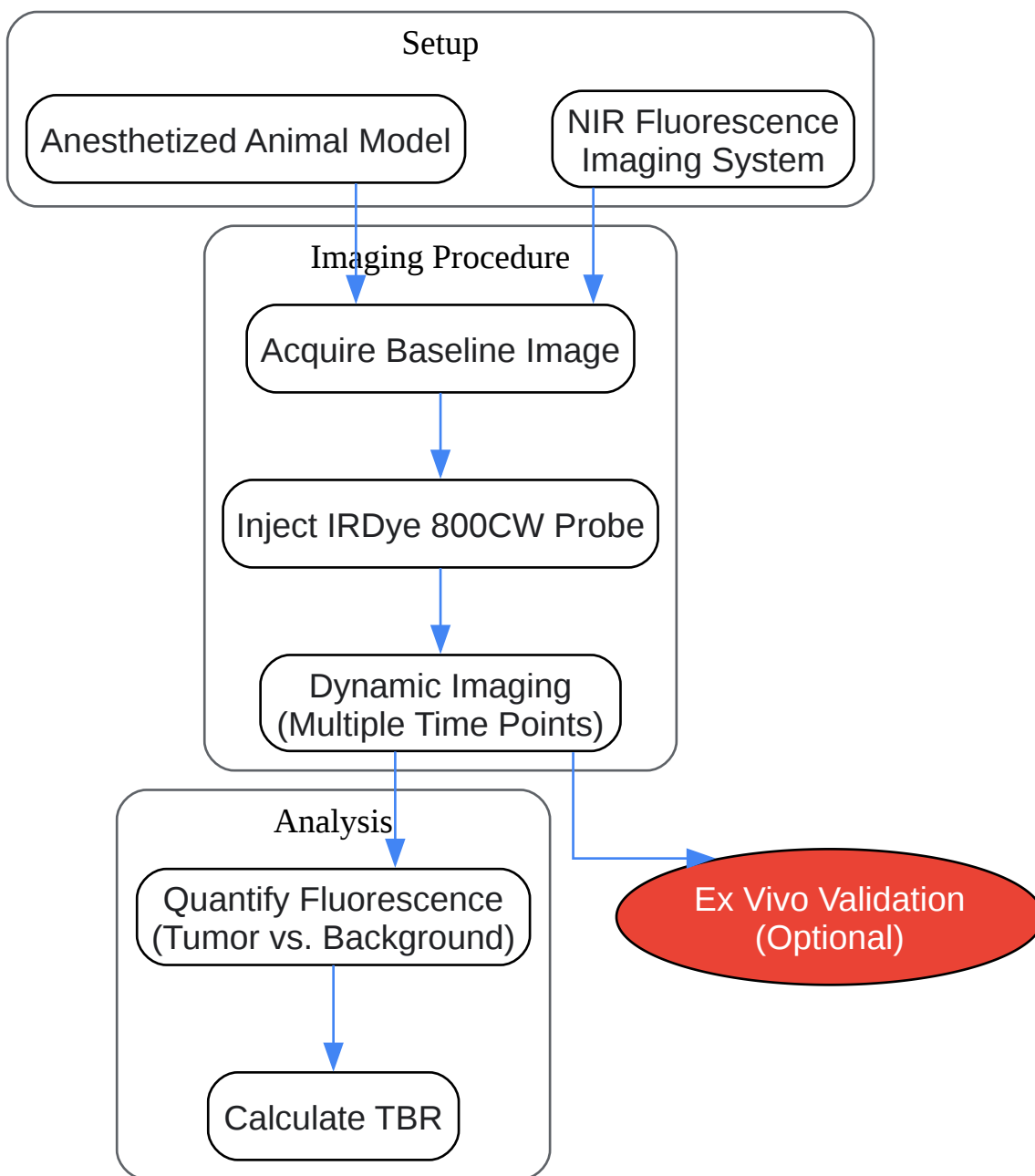
- Animal model (e.g., mouse with orthotopic glioblastoma xenograft)
- IRDye 800CW-labeled targeting molecule (e.g., peptide or antibody)
- In vivo NIR fluorescence imaging system
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection

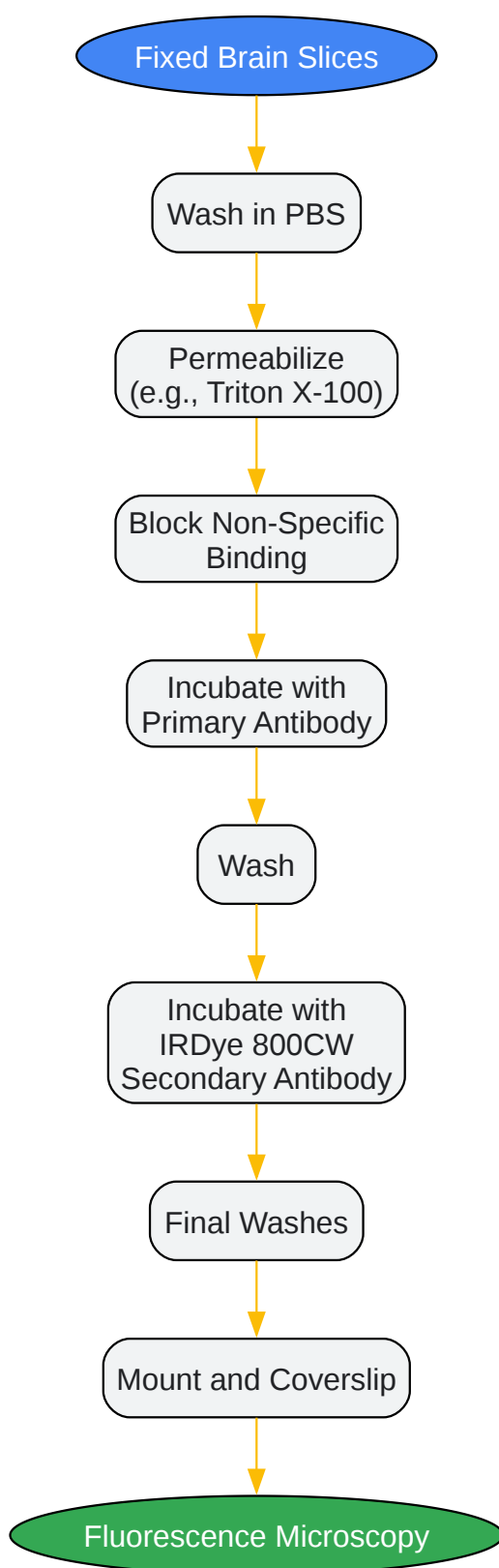
Procedure:

- **Animal Preparation:** Anesthetize the mouse using isoflurane and maintain anesthesia throughout the imaging session.
- **Baseline Imaging:** Acquire a pre-injection (baseline) fluorescence image of the animal's head.
- **Probe Administration:** Inject the IRDye 800CW-labeled probe intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
- **Dynamic Imaging:** Acquire a series of images at various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.^[7]

- Image Analysis:
 - Co-register the fluorescence images with white-light images for anatomical reference.
 - Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and a background region (e.g., contralateral normal brain tissue).
 - Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe. A TBR above 2 is generally considered indicative of specific targeting.^[7]
- Ex Vivo Validation (Optional): After the final imaging session, euthanize the animal and excise the brain and other organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.

Workflow for In Vivo Brain Imaging





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